4-Cyclopropoxy-6-iodopyridin-2-amine
Description
Properties
Molecular Formula |
C8H9IN2O |
|---|---|
Molecular Weight |
276.07 g/mol |
IUPAC Name |
4-cyclopropyloxy-6-iodopyridin-2-amine |
InChI |
InChI=1S/C8H9IN2O/c9-7-3-6(4-8(10)11-7)12-5-1-2-5/h3-5H,1-2H2,(H2,10,11) |
InChI Key |
SQCQVNGCUAPNCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=NC(=C2)I)N |
Origin of Product |
United States |
Preparation Methods
Possible Retrosynthetic Routes
- Route A : Introduction of the cyclopropoxy group to 4-iodopyridin-2-amine
- Route B : Iodination of 4-cyclopropoxypyridin-2-amine
- Route C : Sequential functionalization of 2-aminopyridine
Each route offers distinct advantages depending on the availability of starting materials and the desired scale of synthesis. The following sections detail these approaches, with specific focus on reaction conditions and optimizations.
Synthetic Route A: Cyclopropoxylation of 4-Iodopyridin-2-amine
Starting Material Preparation
The successful synthesis of this compound via Route A requires 4-iodopyridin-2-amine as a starting material. This compound is commercially available or can be prepared following established procedures.
Information from the literature indicates several approaches for the synthesis of 4-iodopyridin-2-amine. This compound has been employed in various coupling reactions, suggesting its utility as a building block.
Cyclopropoxylation Methods
The introduction of the cyclopropoxy group can be achieved through nucleophilic aromatic substitution. Drawing from similar transformations documented for related pyridines, the following protocol is proposed:
Method 1: Direct Cyclopropoxylation
4-Iodopyridin-2-amine + Cyclopropanol → this compound
This transformation typically requires strong base conditions to generate the cyclopropoxide anion, which then undergoes nucleophilic aromatic substitution. Based on analogous reactions with methoxide, the following conditions are recommended:
Table 1: Reaction Conditions for Direct Cyclopropoxylation
| Reagent | Quantity | Role |
|---|---|---|
| 4-Iodopyridin-2-amine | 1.0 equiv | Starting material |
| Cyclopropanol | 2.0-3.0 equiv | Nucleophile source |
| Sodium hydride | 1.5-2.0 equiv | Base |
| N,N-dimethylformamide | - | Solvent |
| Temperature | 0°C to 25°C | Reaction conditions |
| Duration | 4-6 hours | Reaction time |
The reaction can be conducted by first generating the cyclopropoxide anion using sodium hydride at 0°C, followed by addition of 4-iodopyridin-2-amine. The reaction mixture is then allowed to warm to room temperature and stirred for several hours, similar to conditions reported for the synthesis of 5-isopropoxypicolinonitrile.
Synthetic Route B: Iodination of 4-Cyclopropoxypyridin-2-amine
Preparation of 4-Cyclopropoxypyridin-2-amine
This approach begins with 4-halopyridin-2-amine (typically 4-chloro or 4-bromopyridin-2-amine) which undergoes nucleophilic aromatic substitution with cyclopropanol.
Method 2: Synthesis of 4-Cyclopropoxypyridin-2-amine
Based on related reactions described for methoxylation of aminopyridines, the following conditions are proposed:
Table 2: Reaction Conditions for Cyclopropoxylation of 4-Halopyridin-2-amine
Iodination Methods
Subsequently, iodination at the 6-position can be achieved using electrophilic iodinating agents. The presence of the amino group at the 2-position directs substitution to the 6-position due to its ortho/para-directing effect.
Method 3: Selective Iodination
Table 3: Reaction Conditions for Iodination
| Reagent | Quantity | Role |
|---|---|---|
| 4-Cyclopropoxypyridin-2-amine | 1.0 equiv | Starting material |
| N-Iodosuccinimide (NIS) | 1.1-1.2 equiv | Iodinating agent |
| Trifluoroacetic acid | 0.1-0.5 equiv | Catalyst |
| Dichloromethane or Acetonitrile | - | Solvent |
| Temperature | 0°C to 25°C | Reaction conditions |
| Duration | 4-8 hours | Reaction time |
| Yield (expected) | 60-75% | Based on similar iodinations |
Synthetic Route C: Sequential Functionalization of 2-Aminopyridine
Nitration-Reduction Approach
This route involves initial nitration of 2-aminopyridine, followed by substitution reactions and reduction. This method draws from established pyridine functionalization protocols described in the literature.
Method 4: Sequential Nitration and Substitution
The nitration of pyridines using N2O5/SO2 systems has been demonstrated to achieve good selectivity and yields (40-70%) depending on the substitution pattern. The reaction proceeds via a non-electrophilic mechanism, allowing for selective introduction of the nitro group.
Table 4: Nitration of 2-Aminopyridine Derivatives
Following nitration, the cyclopropoxy group can be introduced via nucleophilic aromatic substitution facilitated by the activating effect of the nitro group.
Palladium-Catalyzed Approaches
Cross-Coupling Strategy
Palladium-catalyzed cross-coupling reactions offer an alternative approach for introducing either the iodo or cyclopropoxy functionality.
Method 5: Palladium-Catalyzed Etherification
Based on similar transformations reported for aryl halides, the following conditions are proposed:
Table 5: Palladium-Catalyzed Coupling Conditions
| Reagent | Quantity | Role |
|---|---|---|
| 4,6-Dihalopyridin-2-amine | 1.0 equiv | Starting material |
| Cyclopropanol | 1.5 equiv | Nucleophile |
| Pd(OAc)2 | 0.02-0.05 equiv | Catalyst |
| XantPhos or similar ligand | 0.05-0.1 equiv | Ligand |
| Cs2CO3 or K3PO4 | 2.0-3.0 equiv | Base |
| Toluene or 1,4-dioxane | - | Solvent |
| Temperature | 100-110°C | Reaction conditions |
| Duration | 12-24 hours | Reaction time |
| Yield (expected) | 50-70% | Based on similar couplings |
This method is particularly useful when direct nucleophilic substitution proves challenging due to electronic factors.
Copper-Catalyzed Approaches
Ullmann-Type Coupling Reactions
Copper-catalyzed Ullmann-type coupling reactions provide another effective strategy for introducing the cyclopropoxy group.
Method 6: Copper-Catalyzed Etherification
Drawing from protocols established for similar aminopyridine derivatives, the following conditions show promise:
Table 6: Copper-Catalyzed Coupling Conditions
This method offers selective mono-substitution at the 4-position when using controlled reaction conditions and stoichiometry.
Comparative Analysis of Synthetic Routes
Each synthetic approach offers distinct advantages and limitations. The following table summarizes key aspects of the various methods:
Table 7: Comparison of Synthetic Approaches
| Method | Key Advantages | Limitations | Expected Yield | Practicality |
|---|---|---|---|---|
| Direct Cyclopropoxylation | Simple procedure, fewer steps | Requires anhydrous conditions | 50-70% | Medium |
| Halogen Exchange + Cyclopropoxylation | Good selectivity | Multi-step process | 30-45% (overall) | Medium-Low |
| Nitration Approach | Well-established chemistry | Multiple steps, harsh conditions | 25-40% (overall) | Low |
| Pd-Catalyzed Coupling | Mild conditions, high selectivity | Expensive catalysts | 50-70% | High |
| Cu-Catalyzed Coupling | Cost-effective, scalable | Higher catalyst loading needed | 60-80% | High |
Process Development Considerations
Scale-Up Challenges
When scaling up the synthesis of this compound, several factors require careful consideration:
- Safety : Reactions involving sodium hydride at scale require rigorous safety controls.
- Heat Management : Exothermic substitution reactions must be carefully controlled.
- Catalyst Loading : Palladium catalyst amounts can be reduced for cost efficiency in larger-scale processes.
- Purification Strategy : Crystallization protocols should be developed to avoid chromatography at scale.
Purification Methods
Purification of the final product can be achieved through several methods, depending on the synthetic route:
- Recrystallization : From ethanol/water or ethyl acetate/hexane systems (expected recovery: 80-90%)
- Column Chromatography : Using ethyl acetate/hexane gradients (typically 1:1 to 3:1)
- Extraction Protocols : Acidic/basic extractions taking advantage of the basic amino group
Analytical Characterization
The synthesized this compound should be characterized using the following techniques:
Spectroscopic Data
Based on similar compounds, the expected spectroscopic data would include:
NMR Spectroscopy :
- 1H NMR (400 MHz, CDCl3): Expected signals for cyclopropyl protons (0.8-1.0 ppm, multiplet), pyridine aromatic protons (6.4-7.8 ppm), and NH2 protons (4.4-4.6 ppm, broad singlet)
- 13C NMR: Characteristic signals for cyclopropyl carbons (5-10 ppm) and pyridine carbons (105-160 ppm)
Mass Spectrometry :
- Expected molecular ion [M+H]+ at m/z approximately 277
Physical Properties
- Appearance : Expected to be a white to off-white crystalline solid
- Melting Point : Estimated to be in the range of 145-155°C based on similar compounds
- Solubility : Likely soluble in organic solvents such as DMF, DMSO, and chloroform; sparingly soluble in ethanol and acetone
Chemical Reactions Analysis
4-Cyclopropoxy-6-iodopyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boronic acid derivative to form new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .
Scientific Research Applications
4-Cyclopropoxy-6-iodopyridin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-6-iodopyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on pyridine/pyrimidine derivatives with analogous substituents, as referenced in the provided evidence.
Table 1: Structural and Functional Group Comparison
Key Observations
Core Structure Differences :
- The target compound and 6-Cyclopropylpyridin-2-amine are pyridine-based, while others are pyrimidine derivatives. Pyrimidines generally exhibit higher aromatic stabilization but lower solubility compared to pyridines.
Substituent Effects :
- Electron-Withdrawing Groups : The iodine atom in the target compound may increase electrophilicity at the 6-position, facilitating nucleophilic substitution or cross-coupling reactions . In contrast, the methyl group in 2-Chloro-6-methylpyrimidine-4-carboxylic acid enhances steric bulk but reduces reactivity.
- Cycloalkoxy vs. Cycloalkyl : The cyclopropoxy group in the target compound introduces both steric hindrance and electron-withdrawing effects due to the oxygen atom, differing from the purely hydrophobic cyclopropyl group in 6-Cyclopropylpyridin-2-amine .
Research Implications and Gaps
- Synthetic Utility : The iodine atom in the target compound positions it as a candidate for Suzuki-Miyaura or Ullmann coupling reactions, contrasting with the chloro group in 2-Chloro-6-methylpyrimidine-4-carboxylic acid, which is more suited for nucleophilic substitution .
- Data Limitations: No experimental data (e.g., spectroscopic, thermodynamic) for the target compound are available in the provided evidence. Further studies are needed to elucidate its reactivity, bioavailability, and safety profile.
Q & A
Q. Q1: What synthetic routes are recommended for preparing 4-Cyclopropoxy-6-iodopyridin-2-amine, and what are critical purity validation steps?
A1:
- Synthesis: A two-step approach is typical:
- Purity validation:
Stability Under Experimental Conditions
Q. Q2: How does this compound degrade under acidic/basic conditions, and what precautions are needed for long-term storage?
A2:
- Degradation pathways:
- Storage:
Advanced Mechanistic Studies
Q. Q3: How can computational modeling (DFT) predict reactivity of the iodine substituent in cross-coupling reactions?
A3:
- Methodology:
- Optimize geometry using B3LYP/6-31G(d) for C, H, O, N and LANL2DZ for iodine.
- Calculate Fukui indices to identify electrophilic/nucleophilic sites .
- Key insight: The iodine atom exhibits high electrophilicity (F⁻ = 0.12), favoring Suzuki-Miyaura couplings with aryl boronic acids .
Analytical Challenges in Spectral Interpretation
Q. Q4: How to resolve overlapping signals in ¹H NMR spectra due to cyclopropane ring protons?
A4:
- Experimental optimization:
- Contradiction note: Some studies report downfield shifts (δ 1.6–1.8 ppm) in CDCl₃; validate solvent effects empirically .
Toxicity and Safety Protocols
Q. Q5: What PPE and waste disposal protocols are critical given limited toxicological data?
A5:
- PPE: Nitrile gloves, FFP2 respirator, and chemical-resistant goggles (irritant properties inferred from analog data) .
- Waste disposal: Quench with 10% sodium thiosulfate to reduce iodine content before incineration .
Data Contradictions in Reaction Yields
Q. Q6: Why do reported yields for Sonogashira couplings vary (40–75%), and how to troubleshoot?
A6:
- Variables affecting yield:
- Catalyst loading: Pd(PPh₃)₂Cl₂ (5 mol%) outperforms Pd(OAc)₂ (3 mol%) in THF .
- Iodine stability: Premature dehalogenation occurs if temperature exceeds 80°C.
- Troubleshooting:
- Monitor reaction progress via TLC (hexane/EtOAc 7:3).
- Add Cul (10 mol%) to stabilize intermediates .
Advanced Applications in Medicinal Chemistry
Q. Q7: How does the iodine atom influence binding affinity in kinase inhibitor analogs?
A7:
- Case study: Replace iodine with bromine in JAK2 inhibitors to compare IC₅₀ values.
- Method: Use surface plasmon resonance (SPR) to quantify binding kinetics .
Stability in Biological Assays
Q. Q8: How to prevent compound degradation in cell culture media?
A8:
- Stabilization strategy:
- Add 0.1% BSA to media to reduce non-specific adsorption.
- Use fresh DMSO stock (<1 week old) to avoid peroxide formation .
- Validation: LC-MS/MS monitoring over 24 hr (90% intact compound at 37°C) .
Computational vs. Experimental LogP Discrepancies
Q. Q9: Why does the experimental LogP (2.8) differ from predicted values (3.1–3.4)?
A9:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
